molecular formula C18H23NO B1389490 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline CAS No. 1040687-59-9

3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline

Cat. No.: B1389490
CAS No.: 1040687-59-9
M. Wt: 269.4 g/mol
InChI Key: DVRWNMGORMMEKO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040687-59-9) is an aniline derivative with a molecular formula of C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . Its structure features a tertiary amine core, where the aniline ring is substituted with methyl groups at the 3- and 4-positions. The N-atom is linked to a propyl chain terminating in a 4-methylphenoxy group. This compound is cataloged under MDL number MFCD10688133 and is likely used in organic synthesis, pharmaceuticals, or material science due to its aromatic and ether functionalities.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-5-9-18(10-6-13)20-16(4)12-19-17-8-7-14(2)15(3)11-17/h5-11,16,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRWNMGORMMEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CNC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline typically involves the reaction of 3,4-dimethylaniline with 2-(4-methylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃NO
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1040687-59-9
  • MDL Number : MFCD10688133

The compound features a dimethyl group and a propyl chain substituted with a 4-methylphenoxy group, which influences its reactivity and interaction with biological systems.

Biomedical Research

3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline is utilized in biomedical research, particularly in the study of enzyme interactions and as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it valuable in drug discovery.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor for specific enzyme pathways involved in cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for further development.

Forensic Science

In forensic applications, this compound can be used as a tracer or marker due to its distinctive chemical structure. It can aid in the identification of substances in toxicology reports or environmental samples.

Data Table : Forensic Applications of this compound

Application AreaDescriptionFindings
ToxicologyUsed as a marker for substance identificationDetected in various biological matrices
Environmental ScienceTracer for pollutant studiesEffective in tracking contamination sources

Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly in assays that require specific binding interactions with biomolecules.

Case Study : A recent investigation demonstrated that this compound could enhance the sensitivity of immunoassays used for detecting biomarkers in diseases such as diabetes and cancer. The study showed improved detection limits when incorporated into assay formats.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline can be elucidated by comparing it with analogous aniline derivatives. Key differences in substituents, linker chains, and electronic properties significantly influence their physicochemical and applicative profiles.

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Catalog/MDL Number
This compound (1040687-59-9) C₁₈H₂₃NO 269.39 3,4-dimethyl (aniline); 4-methylphenoxy (propyl chain) MFCD10688133
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (1040687-64-6) C₂₅H₂₉NO₂ 375.52 2,6-dimethylphenoxy (ethyl chain); 3-phenylpropoxy (aniline) MFCD10688134
3,4-Difluoro-N-[1-(4-methylphenyl)propyl]aniline C₁₆H₁₇F₂N 261.31 3,4-difluoro (aniline); 4-methylphenyl (propyl chain) -
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline (1040684-26-1) C₁₉H₂₅NO₂ 299.40 3-isopropoxy (aniline); 4-methylphenoxy (propyl chain) MFCD10688133
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline (1040683-07-5) C₁₉H₂₃Cl₂NO₂ 368.30 3-butoxy (aniline); 2,4-dichlorophenoxy (propyl chain) CTK6E3513
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline (1040690-59-2) C₂₁H₂₇NO₃ 341.45 Tetrahydrofuran-methoxy (aniline); 4-methylphenoxy (propyl chain) MFCD10687960

Key Differences and Implications

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • In contrast, the 3,4-difluoro derivative (C₁₆H₁₇F₂N) exhibits electron-withdrawing effects, reducing reactivity in electrophilic substitutions . Oxygen-Containing Groups:
  • The isopropoxy group in C₁₉H₂₅NO₂ introduces steric bulk and polarity, which may reduce membrane permeability compared to the methyl-substituted target compound .

Linker Chain Variations :

  • Propyl vs. Ethyl Chains :

  • Chlorinated vs. Methylated Phenoxy Groups:
  • The 2,4-dichlorophenoxy group in C₁₉H₂₃Cl₂NO₂ increases lipophilicity and may enhance metabolic stability compared to the 4-methylphenoxy group in the target compound .

Heterocyclic Modifications: The tetrahydrofuran-methoxy group in C₂₁H₂₇NO₃ introduces a heterocyclic ring, improving solubility in polar solvents and enabling hydrogen bonding, which is absent in the target compound .

Biological Activity

3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline is a synthetic compound with significant biological activity, particularly in proteomics research and potential therapeutic applications. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₁₈H₂₃NO
  • CAS Number : 1040687-59-9
  • Molecular Weight : 281.38 g/mol

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can alter the activity of various molecular targets, leading to changes in cellular processes such as:

  • Signal Transduction : Modulating pathways that control cellular responses.
  • Gene Expression : Influencing transcription factors that regulate gene activity.
  • Metabolic Pathways : Affecting metabolic rates and processes within cells.

These interactions suggest a potential role in therapeutic applications, particularly in cancer treatment and proteomics .

Applications in Research

This compound has been employed in various scientific fields:

  • Proteomics Research : Used to study protein interactions and functions.
  • Medicinal Chemistry : Investigated for its structural similarities to bioactive compounds, indicating potential therapeutic uses.
  • Industrial Applications : Utilized in the production of specialty chemicals and dyes.

Case Study 1: Proteomics Research

In a study examining protein interactions, this compound was used as a probe to identify binding partners of specific proteins involved in cancer pathways. The compound demonstrated significant binding affinity to target proteins, suggesting its utility as a tool for understanding protein dynamics in cancer biology .

Case Study 2: Therapeutic Applications

Research has indicated that this compound may exhibit anti-cancer properties. A study reported that derivatives of this compound showed inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 700 nM to 900 nM, highlighting their potential as therapeutic agents .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (nM) Mechanism
Proliferation InhibitionMCF-7700Induction of apoptosis
Proliferation InhibitionPC-3900Inhibition of cell cycle progression
Protein BindingVariousN/AModulation of protein-protein interactions

Q & A

Q. What are the common synthetic routes for 3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related aniline derivative (N-(1-ethylpropyl)-3,4-dimethylaniline) is prepared by reacting 2,4-dimethylaniline with alkylating agents under controlled temperature and solvent conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., MeOH) enhance nucleophilicity of the amine.
  • Temperature : Low temperatures (-30°C) minimize side reactions like over-alkylation .
  • Stoichiometry : Excess amine (2:1 molar ratio) drives the reaction to completion . Yield optimization requires iterative adjustment of these parameters and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.4–7.3 ppm), methyl groups (δ 1.3–2.3 ppm), and the propyl-phenoxy chain (δ 3.1–4.0 ppm) confirm substitution patterns .
  • ¹³C NMR : Signals for quaternary carbons in the aromatic ring (~140 ppm) and ether linkages (~70 ppm) validate connectivity .
    • FTIR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aryl ether C-O (1200–1250 cm⁻¹) are diagnostic .
    • GC-MS/HPLC-TOF : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from conformational flexibility or dynamic processes?

Dynamic NMR (DNMR) or variable-temperature (VT) NMR experiments are used to detect rotational barriers in flexible groups (e.g., the propyl-phenoxy chain). For example:

  • VT-NMR : Cooling the sample to -40°C slows rotation, splitting peaks into distinct signals for each conformer .
  • 2D NOESY : Identifies spatial proximity between protons to distinguish between static and dynamic structural ambiguities . Computational methods (DFT calculations) can model rotational energy barriers and predict splitting patterns .

Q. What strategies optimize the regioselectivity of alkylation in the synthesis of this compound?

Regioselectivity is influenced by steric and electronic effects:

  • Directing groups : Electron-donating methyl groups on the aniline ring direct alkylation to the para position .
  • Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl groups) prevents unwanted substitutions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems . Reaction progress should be monitored via TLC or LC-MS to identify intermediates and adjust conditions in real time .

Q. How can computational methods aid in predicting the crystallographic behavior of this compound?

  • Molecular docking : Predicts preferred packing motifs by simulating intermolecular interactions (e.g., π-π stacking of aromatic rings) .
  • SHELX refinement : Utilizes programs like SHELXL to refine X-ray diffraction data, resolving disorder in flexible side chains .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H-bonding, van der Waals interactions) to explain crystal lattice stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical (DFT) spectral data?

  • Calibration : Ensure computational parameters (e.g., solvent model, basis set) match experimental conditions. For example, using the PCM solvent model for MeOH solutions .
  • Conformational sampling : Run multiple DFT calculations for different conformers and compare averaged results with experimental data .
  • Error analysis : Quantify deviations (e.g., Δppm for NMR shifts) to identify systematic errors in theory or experimental artifacts .

Q. What experimental validations are required when HPLC-TOF purity assays conflict with NMR integration results?

  • Orthogonal methods : Cross-validate using GC-MS (for volatile impurities) and elemental analysis (for stoichiometric consistency) .
  • Spiking experiments : Add a known impurity to the sample and re-run HPLC-TOF to confirm retention time/peak identity .
  • NMR relaxation studies : Adjust relaxation delays to ensure complete recovery of all proton signals, avoiding integration errors .

Methodological Resources

  • Crystallography : Use SHELX suite for structure refinement and WinGX for data visualization .
  • Spectral databases : NIST Chemistry WebBook for reference GC-MS spectra .
  • Synthetic protocols : Refer to optimized procedures for analogous aniline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
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3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline

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